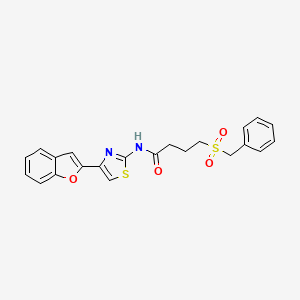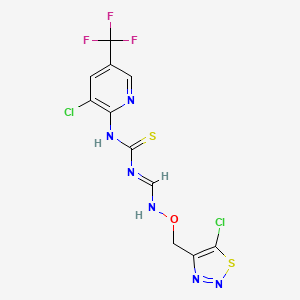
N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea is a useful research compound. Its molecular formula is C11H7Cl2F3N6OS2 and its molecular weight is 431.23. The purity is usually 95%.
BenchChem offers high-quality N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Derivatives
A notable application involves the synthesis and characterization of thiadiazole derivatives, which have been explored for their dyeing performance on nylon fabric. These compounds were synthesized by reacting aminothiadiazole with chloroacetate and then cyclized with thiourea, leading to the formation of new acid dyes. These compounds exhibit potential in the textile industry due to their dyeing capabilities (Malik, Patel, Tailor, & Patel, 2018).
Biological Activities of Thiadiazole Derivatives
Research has also focused on the synthesis of thiadiazole derivatives with antimicrobial and surface-active properties. These compounds were prepared from thiadiazole and showed high antibacterial and moderate antifungal activities. Such compounds hold promise for use in the manufacture of dyes, drugs, cosmetics, and other products due to their low toxicity and good biodegradability (Amine, Mahmoud, Badr, & Gouda, 2012).
Photodynamic Therapy Applications
Another significant application is in the field of photodynamic therapy for cancer treatment. New zinc phthalocyanine derivatives substituted with thiadiazole groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Studies
Studies on 2-amino-5-mercapto-1,3,4-thiadiazole derivatives have been conducted to explore their antimicrobial and antifungal properties. These compounds have shown significant biological activity, highlighting their potential in therapeutic applications and the development of new antibacterial and antifungal agents (Ameen & Qasir, 2017).
Electrochemical Synthesis for Heterocyclic Compounds
Electrochemical methods have been employed for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles via oxidative intramolecular dehydrogenative N-S bond formation. This approach offers a facile and efficient protocol for constructing thiadiazole derivatives, with implications for designing fluorescent materials and electrochromic polymers (Yang et al., 2020).
Propiedades
IUPAC Name |
(1E)-1-[[(5-chlorothiadiazol-4-yl)methoxyamino]methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F3N6OS2/c12-6-1-5(11(14,15)16)2-17-9(6)20-10(24)18-4-19-23-3-7-8(13)25-22-21-7/h1-2,4H,3H2,(H2,17,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTMLGAMLOZEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC(=S)N=CNOCC2=C(SN=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)NC(=S)/N=C/NOCC2=C(SN=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F3N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)
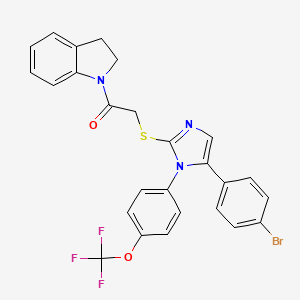
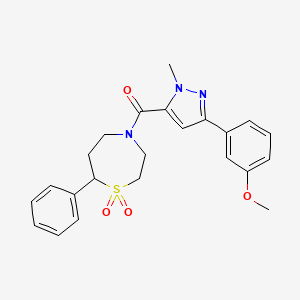
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2560251.png)
![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)
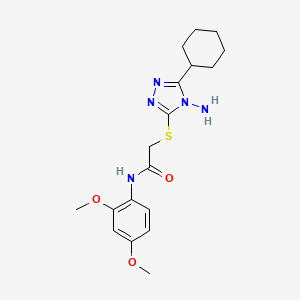
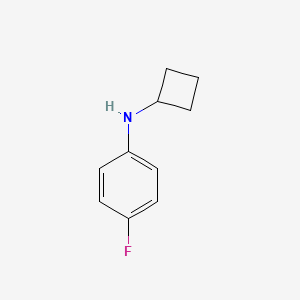
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2560258.png)
![(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide](/img/structure/B2560262.png)


